7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane
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Overview
Description
7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by a bicyclic framework with a phenylselanyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane involves multiple steps. One common method starts with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as the precursor. The synthetic route includes the following steps:
Formation of the bicyclic acetal: This involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde with appropriate reagents to form the bicyclic acetal structure.
Introduction of the phenylselanyl group: This step involves the reaction of the intermediate with phenylselenyl chloride under specific conditions to introduce the phenylselanyl group.
Final modifications: Additional steps may include reduction, bromination, and epoxidation to achieve the final structure.
Chemical Reactions Analysis
7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of selenoxide.
Reduction: The compound can be reduced using agents like sodium borohydride, which can affect the bicyclic structure.
Substitution: The phenylselanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing biological pathways. The bicyclic structure allows for specific interactions with enzymes and other proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds include:
exo-Brevicomin: Another bicyclic compound with a similar structure but different functional groups.
6,8-Dioxabicyclo[3.2.1]octane derivatives: Various derivatives with different substituents on the bicyclic framework
7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[32
Properties
CAS No. |
93426-68-7 |
---|---|
Molecular Formula |
C15H20O2Se |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
7-ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H20O2Se/c1-3-12-13-9-10-14(15(2,16-12)17-13)18-11-7-5-4-6-8-11/h4-8,12-14H,3,9-10H2,1-2H3 |
InChI Key |
BWDDXSZJZADFDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CCC(C(O2)(O1)C)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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